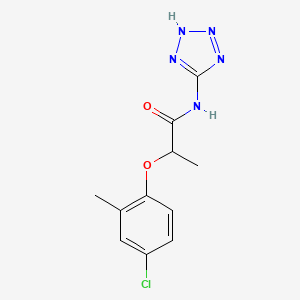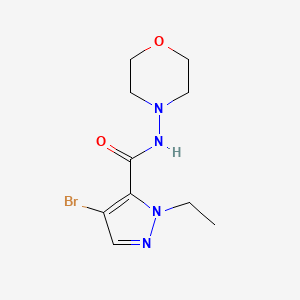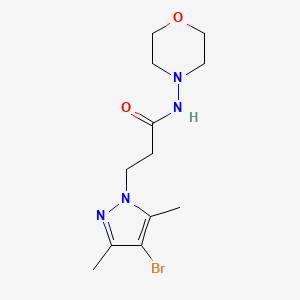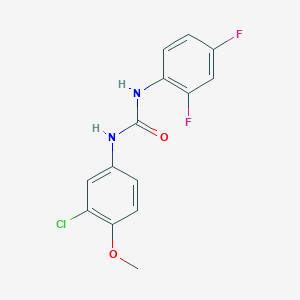![molecular formula C23H27N7O4S B10966074 3-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B10966074.png)
3-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,5-DIMETHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic molecule that features multiple functional groups, including pyrazole, triazole, and pyrrole rings. These types of compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct a specific part of the molecule. Common synthetic routes might include:
Formation of the Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a diketone.
Construction of the Triazole Ring: This might be achieved through a cyclization reaction involving an azide and an alkyne.
Assembly of the Pyrrole Ring: This could involve a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the pyrazole ring could undergo reduction to form an amine.
Reduction: The compound could be reduced under hydrogenation conditions to remove the nitro group.
Substitution: The aromatic rings could undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Medicine
Therapeutic Agents: If the compound shows biological activity, it could be developed into a therapeutic agent for treating diseases.
Industry
Chemical Industry: The compound could be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: Shares the pyrazole ring with a nitro group.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Pyrrole Derivatives: Compounds with similar pyrrole rings.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and rings, which could confer unique chemical and biological properties not found in simpler molecules.
Propiedades
Fórmula molecular |
C23H27N7O4S |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
3-[[5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H27N7O4S/c1-6-27-19(7-8-28-16(5)21(30(33)34)15(4)26-28)24-25-23(27)35-18-12-20(31)29(22(18)32)17-10-13(2)9-14(3)11-17/h9-11,18H,6-8,12H2,1-5H3 |
Clave InChI |
MWRMOOQFBONWLI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SC2CC(=O)N(C2=O)C3=CC(=CC(=C3)C)C)CCN4C(=C(C(=N4)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965997.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10966002.png)
![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10966011.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966013.png)



![2-Bromo-6-methoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B10966021.png)
![(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10966031.png)
![2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10966038.png)
![1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10966042.png)
![1-(2-Methoxy-5-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966051.png)
![4-(tetrahydrofuran-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10966058.png)

